molecular formula C30H15Cl2N5O3 B12718664 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone CAS No. 94109-23-6

1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone

Cat. No.: B12718664
CAS No.: 94109-23-6
M. Wt: 564.4 g/mol
InChI Key: KXPOFBJZOCBLSG-UHFFFAOYSA-N
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Description

Pyrazoloquinazoline Core Structure

The pyrazolo[5,1-b]quinazoline system forms the central bicyclic framework of the compound. This heterocyclic core consists of a fused pyrazole ring (positions 1-2-3-4-5) and quinazoline moiety (positions 5-6-7-8-9-10-1), creating a planar, conjugated system with alternating single and double bonds. Key features include:

  • Ring fusion : The pyrazole nitrogen at position 1 bridges to the quinazoline system at position 5, creating a rigid 6-5 bicyclic structure.
  • Tautomeric equilibrium : The 1,9-dihydro-9-oxo configuration permits keto-enol tautomerism, with X-ray diffraction studies confirming predominant keto form stabilization through intramolecular hydrogen bonding.
  • Electron distribution : Natural Bond Orbital (NBO) analysis reveals significant π-electron delocalization across the fused rings, contributing to thermodynamic stability (resonance energy ≈ 28 kcal/mol).

The molecular formula C~30~H~15~Cl~2~N~5~O~3~ reflects incorporation of this core with peripheral substituents. Table 1 summarizes critical bond parameters derived from computational modeling:

Bond Type Length (Å) Angle (°)
N1-C2 (Pyrazole) 1.34 108.2
C5-N6 (Quinazoline) 1.32 120.7
C9=O (Keto group) 1.23 124.5

Table 1: Key bond characteristics in pyrazoloquinazoline core

Azo-Anthraquinone Chromophoric System

The azo (-N=N-) bridge connects the pyrazoloquinazoline system to an anthraquinone moiety, creating an extended π-conjugated chromophore. Structural analysis reveals:

  • Azo configuration : The trans-diazenyl group (N=N bond length: 1.25 Å) adopts coplanar orientation with both aromatic systems, maximizing conjugation.
  • Anthraquinone geometry : X-ray crystallography shows the anthracenedione system (C~14~H~8~O~2~) maintains planar geometry with bond alternation characteristic of quinoid structures (C1-C2: 1.40 Å vs C2-C3: 1.35 Å).
  • Chromophore interaction : Time-Dependent DFT calculations predict strong intramolecular charge transfer (ICT) between electron-deficient pyrazoloquinazoline and electron-rich anthraquinone, producing λ~max~ at 512 nm in DMSO.

The conjugated system exhibits bathochromic shifts relative to simpler azo dyes due to enhanced electron delocalization across the fused heterocycles.

Chlorine and Phenyl Substituent Configurations

Strategic substitution at the pyrazoloquinazoline core critically modulates electronic and steric properties:

  • Chlorine positioning : The 5,7-dichloro substitution pattern creates:
    • Electron-withdrawing para-directing effects stabilizing the electrophilic diazonium intermediate during synthesis.
    • Halogen bonding potential (C-Cl···O=C interactions) observed in crystal packing.
  • Phenyl group orientation : The 2-phenyl substituent adopts orthogonal geometry relative to the core (dihedral angle: 89.7°), minimizing steric clash while allowing π-stacking interactions.
  • Substituent electronic effects : Hammett σ~para~ values quantify substituent influence (Cl: +0.23, Ph: -0.01), creating localized electron-deficient regions critical for dye-substrate interactions.

Table 2 compares substituent effects on molecular properties:

Substituent Position σ~para~ van der Waals Volume (ų)
Cl 5,7 +0.23 18.3
Ph 2 -0.01 98.6

Table 2: Electronic and steric parameters of key substituents

Properties

CAS No.

94109-23-6

Molecular Formula

C30H15Cl2N5O3

Molecular Weight

564.4 g/mol

IUPAC Name

1-[(5,7-dichloro-9-oxo-2-phenyl-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C30H15Cl2N5O3/c31-16-13-20-25(21(32)14-16)33-29-26(24(36-37(29)30(20)40)15-7-2-1-3-8-15)35-34-22-12-6-11-19-23(22)28(39)18-10-5-4-9-17(18)27(19)38/h1-14,36H

InChI Key

KXPOFBJZOCBLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC4=C(C=C(C=C4Cl)Cl)C(=O)N3N2)N=NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(5,7-dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone typically follows a two-step process:

  • Diazotization of the Pyrazoloquinazoline Derivative:
    The pyrazoloquinazoline compound bearing amino functionality at the 3-position is treated with nitrous acid (generated in situ from sodium nitrite and acid) under cold conditions (0–5 °C) to form the corresponding diazonium salt.

  • Azo Coupling with Anthraquinone:
    The diazonium salt is then coupled with anthraquinone or its derivatives under controlled pH (usually mildly alkaline) to form the azo bond, yielding the target azo compound.

This diazotization and azo coupling method is a classical approach for synthesizing azo dyes and related compounds, ensuring regioselective formation of the azo linkage.

Detailed Reaction Conditions

Step Reagents & Conditions Notes
Diazotization Pyrazoloquinazoline amine + NaNO2 + HCl, 0–5 °C Maintain low temperature to stabilize diazonium salt
Azo Coupling Diazonium salt + Anthraquinone in alkaline medium (pH ~8-9) Stirring and temperature control critical for yield
Purification Filtration, washing, recrystallization from suitable solvents Solvent choice affects purity and yield

Alternative Synthetic Routes

While the diazotization-azo coupling route is predominant, some research suggests:

  • Use of substituted anthraquinone derivatives to modify solubility and electronic properties.
  • Variation in the pyrazoloquinazoline substituents (e.g., methyl vs. phenyl) to influence reactivity and final compound properties.

However, these alternatives still rely on the core azo coupling chemistry.

Characterization and Quality Control

Post-synthesis, the compound is characterized by:

These methods ensure the structural integrity and purity of the synthesized compound.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material 5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazoloquinazoline amine
Diazotization Agent Sodium nitrite (NaNO2) + Hydrochloric acid (HCl)
Diazotization Temperature 0–5 °C
Coupling Partner Anthraquinone
Coupling pH Mildly alkaline (pH 8–9)
Reaction Time Typically 1–3 hours
Purification Method Recrystallization
Yield Variable, generally moderate to high depending on conditions

Research Findings and Notes

  • The azo coupling reaction is sensitive to pH and temperature; deviations can lead to side reactions or incomplete coupling.
  • The presence of electron-withdrawing chloro substituents on the pyrazoloquinazoline ring influences the diazotization efficiency and azo coupling reactivity.
  • The phenyl substitution at the 2-position of the pyrazoloquinazoline ring affects solubility and may impact the crystallization behavior of the final product.
  • Due to the complex structure, the compound is mainly synthesized for research purposes, including potential applications in dye chemistry and materials science.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and pyrazoloquinazolinyl groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research has indicated that 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of anthraquinone compounds can possess significant antibacterial properties. For instance:

  • Compounds synthesized from similar structures have been tested against pathogenic bacteria such as Klebsiella sp., Streptococcus pneumoniae, and Proteus sp. These studies demonstrated moderate to good antibacterial activity compared to standard antibiotics like amoxicillin .

Anticancer Potential

The structural characteristics of anthraquinones suggest potential anticancer activities. Research indicates that certain derivatives can induce apoptosis in cancer cells by disrupting cellular processes . The ability to target cancer cells selectively makes this compound a candidate for further investigation in cancer therapy.

Applications in Dye Technology

Due to its azo group, this compound is also relevant in dye technology:

  • Textile Dyes : Azo compounds are widely used as dyes in textiles due to their vibrant colors and stability. The incorporation of this specific anthraquinone derivative could enhance dye performance.
  • Biological Staining : Its properties may allow for use in biological staining techniques where specific cellular components need to be highlighted for microscopy.

Case Study 1: Antibacterial Activity

A study focused on synthesizing various azo compounds derived from anthraquinones demonstrated their effectiveness against several bacterial strains. The synthesized compounds were evaluated using disc diffusion methods, revealing that some derivatives showed inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Research involving the evaluation of anthraquinone derivatives for anticancer properties indicated that these compounds can inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with DNA synthesis and cell cycle progression, warranting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to changes in their structure and function. The pathways involved in its biological activity are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazoloquinazolinone Family

Compound A: 9,10-Anthracenedione, 1-[(5,7-dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo] (CAS: Not specified)

  • Key Difference : Substitution of the 2-phenyl group with a methyl group .

Compound B : 2-Methyl-3-(substituted diazenyl)quinazolin-4(3H)-one derivatives (e.g., compounds 5–9 in )

  • Key Features: Simpler quinazolinone cores with azo linkages to naphthol, phenol, or aniline derivatives.
  • Comparison : The absence of chlorine substituents and pyrazolo fusion in these compounds results in lower molar absorptivity and reduced resistance to photodegradation compared to the target compound .

Heterocyclic Systems with Azo-Anthraquinone Linkages

Compound C : 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 371208-34-3)

  • Structural Divergence: Replacement of the anthraquinone moiety with a benzoxazine ring.
  • Functional Impact : The benzoxazine group introduces additional oxygen and nitrogen heteroatoms, altering electronic absorption spectra (e.g., redshifted λmax) and increasing polarity .

Compound D : 9-Chloro-2-(2-furyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 423127-43-9)

  • Key Feature : Incorporation of a furan substituent.

Physicochemical and Functional Properties

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound A Compound B (e.g., 5–9)
Molecular Weight (g/mol) 576.38 ~550 (estimated) 300–400
λmax (nm) Not reported (predicted >500) 480–520 (anthraquinone) 400–450 (azo-naphthol)
Solubility Low in water; moderate in DMSO Higher in DMF High in acetone
Thermal Stability (°C) >250 ~200 150–180

Environmental and Industrial Considerations

The target compound’s dichloro and phenyl substituents likely contribute to enhanced durability in textile applications but pose challenges for biodegradation. Anthraquinone dyes, in general, exhibit slower enzymatic degradation compared to azo dyes due to their reinforced aromatic systems . By contrast, simpler azo-quinazolinones (e.g., Compound B) may degrade more readily via microbial peroxidases but lack the colorfastness required for industrial use.

Biological Activity

1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is a complex azo compound that has garnered attention for its potential biological activities. This compound belongs to the anthraquinone family, known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. The structural characteristics of this compound suggest a multifaceted interaction with biological systems.

Molecular Formula: C25H13Cl2N5O3
Molecular Weight: 502.31 g/mol
CAS Number: 74336-60-0

PropertyValue
Boiling Point732.0 ± 70.0 °C
Density1.65 ± 0.1 g/cm³
pKa4.95 ± 0.20

Synthesis

The synthesis of this compound typically involves the diazotization of 1-aminoanthraquinone followed by coupling with appropriate aromatic compounds. The process is characterized by the formation of azo bonds which are crucial for the biological activity of the resultant compounds .

Antimicrobial Activity

Research indicates that derivatives of anthraquinones exhibit significant antimicrobial properties. In studies assessing the antibacterial efficacy of similar azo compounds, it was found that they possess moderate to good activity against various pathogenic bacteria, including Klebsiella sp., Streptococcus pneumoniae, and Proteus sp. .

A comparative analysis showed that the inhibition zones produced by these compounds were notably larger than those observed with standard antibiotics like amoxicillin, suggesting a promising alternative in treating bacterial infections.

Anticancer Activity

Azo compounds have also been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The presence of chlorine substituents in the structure enhances these effects by increasing the compound's lipophilicity and cellular uptake .

Mutagenicity and Toxicity

While many azo compounds are recognized for their beneficial biological activities, there is also concern regarding their mutagenic potential. Some studies have indicated that certain derivatives can exhibit mutagenic effects under specific conditions, necessitating careful evaluation in therapeutic contexts .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several anthraquinone derivatives and tested them against clinical isolates of bacteria. The results indicated that compounds structurally similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of anthraquinone-based compounds on various cancer cell lines (e.g., HeLa and MCF7). The study concluded that these compounds could inhibit cell proliferation effectively and induce apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves diazonium coupling between a pyrazoloquinazoline precursor and an anthraquinone derivative. Key steps include:

  • Diazotization : Use NaNO₂/HCl under 0–5°C to generate the diazonium salt from the amino group of the pyrazoloquinazoline intermediate .
  • Coupling Reaction : React the diazonium salt with anthraquinone in alkaline conditions (pH 8–10) to form the azo linkage. Yield optimization requires precise control of temperature (20–25°C) and stoichiometric excess of the anthraquinone component (1.2–1.5 equivalents) .
  • Purification : Column chromatography with silica gel (eluent: chloroform/methanol 9:1) or recrystallization from DMF/water mixtures improves purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.2–8.5 ppm for anthraquinone and pyrazoloquinazoline rings) and confirm azo bond formation via absence of NH₂ peaks (δ 4.5–5.5 ppm) in the final product .
  • IR Spectroscopy : Identify the C=O stretch (~1670 cm⁻¹) from the anthraquinone moiety and N=N stretch (~1440 cm⁻¹) from the azo linkage .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What are the primary challenges in designing experiments to assess the enzymatic degradation efficiency of this anthraquinone azo dye compared to traditional chemical methods?

  • Methodological Answer :

  • Enzyme Selection : Use laccases or peroxidases (e.g., from Trametes versicolor) for oxidative degradation. Monitor activity via pH (4.5–5.5) and temperature (30–40°C) optimization .
  • Control Experiments : Compare with Fenton’s reagent (Fe²⁺/H₂O₂) or ozonation. Measure degradation efficiency via HPLC (C18 column, λ = 450 nm) or COD/TOC reduction .
  • Challenge : Enzymes may denature under high dye concentrations (>500 ppm). Use immobilization techniques (e.g., alginate beads) to enhance stability .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s photostability and electron-transfer properties in dye-sensitized systems?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the anthraquinone core to enhance photostability. Assess via UV-Vis spectroscopy under accelerated light exposure (xenon lamp, 100 mW/cm²) .
  • Electrochemical Analysis : Use cyclic voltammetry (Pt electrode, Ag/AgCl reference) to measure redox potentials. Chlorine substituents at positions 5 and 7 increase electron affinity, improving charge transfer in dye-sensitized solar cells .

Q. What methodologies are recommended for resolving contradictions in reported degradation half-lives of this compound across different studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD Guidelines 301 (ready biodegradability) or ISO 10634 (aqueous solubility testing) to harmonize experimental conditions .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., light exposure, microbial consortia). For example, half-life discrepancies in anaerobic vs. aerobic conditions (e.g., 72 vs. 240 hours) may arise from microbial diversity .
  • Validation : Cross-validate results using LC-MS to track intermediate metabolites (e.g., anthraquinone-2-sulfonate) and ensure degradation pathways are consistent .

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